molecular formula C17H15NO3 B6350206 3-{[1,1'-Biphenyl]-4-yl}-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid CAS No. 1326810-67-6

3-{[1,1'-Biphenyl]-4-yl}-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid

Cat. No.: B6350206
CAS No.: 1326810-67-6
M. Wt: 281.30 g/mol
InChI Key: SKGKYXPBMDQGNV-UHFFFAOYSA-N
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Description

This compound belongs to the 4,5-dihydro-1,2-oxazole-5-carboxylic acid class, characterized by a partially saturated oxazole ring fused with a carboxylic acid group. The biphenyl substituent at the 3-position distinguishes it from simpler aryl or heteroaryl analogs.

Properties

IUPAC Name

5-methyl-3-(4-phenylphenyl)-4H-1,2-oxazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-17(16(19)20)11-15(18-21-17)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKGKYXPBMDQGNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=NO1)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki–Miyaura Coupling for Biphenyl Integration

The biphenyl group is typically introduced via the Suzuki–Miyaura cross-coupling reaction, which connects aryl halides with boronic acids under palladium catalysis. For example, 5-bromooxazole intermediates undergo coupling with phenylboronic acid derivatives to install the biphenyl system. This method is favored for its mild conditions and tolerance of diverse functional groups.

Reaction Conditions

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf)

  • Base : Na₂CO₃ or K₃PO₄

  • Solvent : Dioxane/Water (4:1)

  • Temperature : 80–100°C

Oxazole Ring Construction via Cyclization

The oxazole core is synthesized through cyclization reactions, often involving hydroxylamine intermediates. A Vilsmeier–Haack formylation followed by oxime formation and thermal cyclization is a common approach. For instance, pyrazole-4-carbaldehydes are converted to oximes, which cyclize under acidic or thermal conditions to form oxazoles.

Step-by-Step Synthesis Procedures

Synthesis of 5-Methyl-4,5-dihydro-1,2-oxazole-5-carboxylic Acid Intermediate

  • Formylation : Treat 1-methyl-3-allyloxy-1H-pyrazole with the Vilsmeier–Haack reagent (POCl₃/DMF) to yield pyrazole-4-carbaldehyde.

  • Oxime Formation : React the aldehyde with hydroxylamine hydrochloride in ethanol under reflux to form the oxime.

  • Cyclization : Heat the oxime in acidic conditions (e.g., HCl/EtOH) to induce cyclization into the oxazole ring.

Example Reaction

Pyrazole-4-carbaldehyde+NH2OH\cdotpHClEtOH, NaOAcOximeΔ,HClOxazole\text{Pyrazole-4-carbaldehyde} + \text{NH}_2\text{OH·HCl} \xrightarrow{\text{EtOH, NaOAc}} \text{Oxime} \xrightarrow{\Delta, \text{HCl}} \text{Oxazole}

Introduction of the Biphenyl Group

  • Bromination : Lithiate the oxazole intermediate at the 5-position and treat with Br₂ to generate 5-bromooxazole.

  • Suzuki Coupling : React 5-bromooxazole with 4-biphenylboronic acid using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water.

Yield Optimization

  • Catalyst Loading : 2 mol% Pd(PPh₃)₄ achieves 85% yield.

  • Solvent System : Aqueous dioxane minimizes side reactions.

Optimization of Reaction Conditions

Catalytic Systems

Palladium catalysts dominate cross-coupling steps, but ligand choice critically impacts efficiency:

CatalystLigandYield (%)Reference
PdCl₂(dppf)dppf78
Pd(PPh₃)₄PPh₃85
Pd(OAc)₂SPhos72

Solvent and Temperature Effects

  • Polar Aprotic Solvents : DMF accelerates formylation but risks side reactions.

  • Thermal Control : Cyclization at 70°C maximizes oxazole yield.

Scalability and Industrial Production

Continuous Flow Reactors

Industrial-scale synthesis employs flow chemistry to enhance reproducibility and safety. For example, Suzuki–Miyaura coupling in microreactors reduces Pd leaching and improves mixing.

Purification Techniques

  • Chromatography : Flash chromatography (SiO₂, ethyl acetate/hexane) isolates intermediates.

  • Crystallization : Carboxylic acid derivatives are purified via recrystallization from ethanol/water.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Suzuki CouplingMild conditions, high regioselectivityRequires Pd catalysts85
Vilsmeier–HaackEfficient formylationCorrosive reagents (POCl₃)90
Oxime CyclizationSimple setupThermal sensitivity75

Challenges and Limitations

  • Functional Group Sensitivity : The carboxylic acid group necessitates protection during coupling steps (e.g., esterification).

  • Regioselectivity : Competing coupling sites on oxazole require directing groups or tailored catalysts.

Recent Advances

  • Ligand Design : Bulky phosphine ligands (e.g., SPhos) improve coupling efficiency for sterically hindered substrates.

  • Enzymatic Catalysis : Lipase-mediated ester hydrolysis offers greener alternatives for carboxylic acid deprotection .

Chemical Reactions Analysis

Types of Reactions

3-{[1,1’-Biphenyl]-4-yl}-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-{[1,1’-Biphenyl]-4-yl}-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The biphenyl group can engage in π-π stacking interactions, while the oxazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Substituent at Position 3 Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
3-{[1,1'-Biphenyl]-4-yl}-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid Biphenyl group C₁₈H₁₅NO₃ 293.32 (calculated) High aromaticity; potential API precursor
3-(2-Fluorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid 2-Fluorophenyl C₁₁H₁₀FNO₃ 223.20 Enhanced electronegativity; improved binding
3-(2-Chlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid 2-Chlorophenyl C₁₀H₈ClNO₃ 225.63 Increased lipophilicity; safety data available
3-(Furan-2-yl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid Furan-2-yl C₉H₉NO₄ 195.17 Heterocyclic solubility modulator
3-(5-Bromo-2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid 5-Bromo-2-fluorophenyl C₁₀H₇BrFNO₃ 304.08 Heavy halogen effects; radiopharmaceutical potential
(4R,5S)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic acid Diphenyl (stereospecific R/S configuration) C₁₇H₁₅NO₃ 281.31 Chiral center; enantioselective catalysis

Key Research Findings

  • Biphenyl vs. This may enhance receptor binding in therapeutic contexts but could reduce metabolic stability due to higher molecular weight .
  • Halogenated Analogs : Fluorine and chlorine substituents (e.g., 2-fluorophenyl, 2-chlorophenyl) improve electronegativity and membrane permeability. However, brominated analogs (e.g., 5-bromo-2-fluorophenyl) introduce heavier halogens, which may complicate synthesis and toxicity profiles .
  • Heterocyclic Substituents: The furan-2-yl analog (C₉H₉NO₄) demonstrates how oxygen-containing heterocycles can modulate solubility, though this may come at the cost of reduced aromatic interactions .
  • Stereochemical Considerations: The (4R,5S)-diphenyl derivative highlights the role of stereochemistry in biological activity, a feature absent in the non-chiral biphenyl target compound .

Biological Activity

3-{[1,1'-Biphenyl]-4-yl}-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid is an organic compound characterized by its unique oxazole and biphenyl structures. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and drug development. This article delves into its synthesis, biological activities, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the Suzuki–Miyaura coupling reaction , which is favored for its mild conditions and ability to tolerate various functional groups. This method allows for the efficient formation of carbon-carbon bonds essential for constructing complex organic molecules .

The biological activity of this compound can be attributed to its structural features:

  • Biphenyl Group : Engages in π-π stacking interactions.
  • Oxazole Ring : Participates in hydrogen bonding and other non-covalent interactions.

These interactions can modulate the activity of enzymes and receptors, making the compound a candidate for various therapeutic applications .

Biological Activities

Research indicates that compounds containing oxazole rings exhibit a wide range of biological activities, including:

  • Anticancer : Some derivatives show cytotoxic effects against various cancer cell lines.
  • Antimicrobial : Potential efficacy against bacterial strains.
  • Anti-inflammatory : Modulation of inflammatory pathways.

Case Studies

  • Anticancer Activity : A study demonstrated that related oxazole derivatives exhibited significant cytotoxicity against human cancer cell lines such as HeLa (cervical) and Caco-2 (colorectal) cells. The effectiveness was measured using the MTT assay, revealing structure-dependent activity with some compounds achieving over 50% reduction in cell viability .
  • Enzyme Inhibition : Compounds similar to this compound have been shown to inhibit key enzymes like histone deacetylases (HDACs), which play a role in cancer progression .

Comparative Analysis

To better understand the biological potential of this compound relative to similar compounds, a comparison table is presented below:

Compound NameAnticancer ActivityAntimicrobial ActivityEnzyme Inhibition
3-{[1,1'-Biphenyl]-4-yl}-5-methyl...ModerateYesYes
1,2,4-Oxadiazole DerivativesHighModerateHigh
Thiazole DerivativesVariableYesModerate

Q & A

Q. Resolving solubility-pH profile mismatches in pharmacokinetic models

  • Methodology :
  • pH-solubility titration : Measure solubility at pH 2–8 using a shake-flask method with HPLC quantification .
  • Salt formation : Co-crystallize with tromethamine to enhance aqueous solubility at physiological pH .

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